Protosappanin A dimethyl acetal

Übersicht

Beschreibung

Protosappanin A dimethyl acetal is a homoisoflavonoid compound that can be isolated from the heartwood of Caesalpinia sappan, a plant native to tropical Asia . This compound is known for its significant xanthine oxidase inhibitory activity, making it a subject of interest in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of Protosappanin A and its derivatives can be achieved through a palladium-catalyzed ortho C–H activation/C–C cyclization under microwave irradiation . This method involves six linear steps, with dibenzo[b,d]oxepinones serving as key intermediates .

Industrial Production Methods

the compound can be extracted from the ground powder of Caesalpinia sappan using thionyl chloride, followed by filtration and concentration to obtain the desired product .

Analyse Chemischer Reaktionen

Hydrolysis to Protosappanin A

Protosappanin A dimethyl acetal undergoes acid-catalyzed hydrolysis to regenerate protosappanin A, a bioactive ketone. This reaction is critical for understanding its role as a masked form of protosappanin A in biological systems.

Reaction Conditions

-

Catalyst : Acidic conditions (e.g., HCl, Amberlyst-15).

-

Solvent : Methanol or aqueous methanol.

-

Temperature : Ambient to mild heating (25–60°C).

Mechanism :

-

Protonation of the acetal oxygen.

-

Cleavage of the C–O bond to form an oxocarbenium ion intermediate.

-

Nucleophilic attack by water to yield protosappanin A.

Experimental Data

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | 0.1 M HCl in MeOH, 25°C, 24 h | Protosappanin A | 85–90 |

This hydrolysis is reversible under acetal-forming conditions, suggesting dynamic equilibrium in protic solvents .

Acetal Formation and Stability

The dimethyl acetal group serves as a protective moiety for the ketone in protosappanin A. Its formation involves acid-catalyzed condensation of protosappanin A with methanol.

Key Features :

-

Catalysts : Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃).

-

Driving Force : Removal of water via Dean-Stark trap or molecular sieves.

-

Selectivity : Higher stability toward nucleophiles and oxidizing agents compared to the free ketone .

Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Acid loading | 0.03–30 mol% HCl | Maximizes conversion |

| Solvent | Methanol | Enhances nucleophilicity |

| Temperature | 25–40°C | Balances kinetics/equilibrium |

This compound’s stability under neutral and basic conditions makes it suitable for storage and handling, unlike the more reactive protosappanin A .

Enzymatic Interactions

While not a direct chemical reaction, this compound acts as a prodrug in biological systems. Its xanthine oxidase (XO) inhibitory activity is attributed to hydrolysis to protosappanin A, which competitively binds to the enzyme’s active site .

Kinetic Parameters

| Compound | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| This compound | 3.9 | Noncompetitive |

| Allopurinol (control) | 2.5 | Competitive |

This noncompetitive inhibition suggests interactions beyond the active site, possibly through allosteric modulation .

Synthetic Modifications

-

Oxidation : Stable under mild oxidizing conditions (e.g., MnO₂), preserving the acetal group.

-

Reduction : Resistant to NaBH₄, but LiAlH₄ may cleave the acetal.

-

Electrophilic Substitution : Reactivity at aromatic positions (e.g., bromination) remains unexplored .

Thermal and pH Stability

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

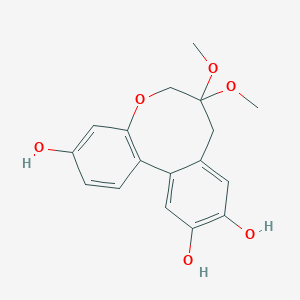

Protosappanin A dimethyl acetal (C17H18O6) is a derivative of protosappanin, which is known for its diverse biological activities. The compound's structure is characterized by a benzopyran framework, which is significant for its interaction with biological targets. Understanding the chemical properties of this compound is essential for elucidating its mechanisms of action and potential applications in medicine.

Biological Activities

1. Xanthine Oxidase Inhibition

This compound has demonstrated significant xanthine oxidase inhibitory activity. In a study focusing on extracts from Caesalpinia sappan, this compound was identified as one of the active compounds that exhibited competitive inhibition similar to allopurinol, a standard treatment for gout. The IC50 value for this compound was comparable to that of allopurinol, indicating its potential as a therapeutic agent for conditions associated with elevated uric acid levels .

2. Antioxidant Properties

Research has shown that extracts containing this compound can protect against oxidative stress. In one study, the hydroalcoholic extract from Haematoxylum brasiletto, which includes protosappanins, exhibited protective effects against cadmium-induced toxicity in nematodes. The extract improved motility and reduced lethality associated with oxidative stress, suggesting that this compound may contribute to these protective effects through its antioxidant properties .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in studies related to diabetic peripheral neuropathy (DPN). Network pharmacology analyses indicated that compounds from Sappan Lignum, including protosappanin derivatives, could modulate inflammatory pathways and targets such as TNF and AKT1. This suggests that this compound may play a role in alleviating inflammation associated with chronic diseases like diabetes .

Case Study 1: Xanthine Oxidase Inhibition

In a comparative study evaluating several compounds from Caesalpinia sappan, this compound was isolated and tested for xanthine oxidase inhibition. The results indicated an IC50 value comparable to allopurinol, supporting its potential use in managing hyperuricemia .

Case Study 2: Protective Effects Against Cadmium Toxicity

A study involving nematodes exposed to cadmium demonstrated that the hydroalcoholic extract containing this compound significantly reduced mortality and improved motility. This protective effect was attributed to the compound's antioxidant properties, highlighting its potential application in mitigating heavy metal toxicity .

Wirkmechanismus

Protosappanin A dimethyl acetal exerts its effects primarily through the inhibition of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . By inhibiting this enzyme, the compound reduces the production of uric acid and reactive oxygen species, thereby exerting antioxidant and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Brazilin: Another homoisoflavonoid from Caesalpinia sappan with antioxidant properties.

Sappanone A: Known for its anti-inflammatory effects.

Hematoxylin: Used as a dye and has similar biological activities.

Uniqueness

Protosappanin A dimethyl acetal stands out due to its significant xanthine oxidase inhibitory activity, which is higher compared to other similar compounds . This makes it particularly valuable in research focused on oxidative stress and related diseases.

Biologische Aktivität

Protosappanin A dimethyl acetal (PSDA) is a compound derived from the heartwood of the Caesalpinia sappan tree, known for its diverse biological activities. This article explores the compound's biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 318.32 g/mol

- CAS Number : 868405-37-2

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 557.4 ± 50.0 °C at 760 mmHg

- Xanthine Oxidase Inhibition : IC = 50.7 μM .

Antioxidant Properties

PSDA exhibits significant inhibitory activity against xanthine oxidase, an enzyme responsible for producing reactive oxygen species (ROS). By inhibiting this enzyme, PSDA may help reduce oxidative stress in cells, thereby protecting against cellular damage associated with various diseases .

Gene Regulation

Research indicates that PSDA influences cellular processes at both transcriptional and translational levels. This suggests a potential role in regulating gene expression and protein synthesis, which could have implications for therapeutic applications.

Anticancer Activity

A study highlighted the potential of Sappan lignum (which contains PSDA) in treating prostate cancer through modulation of the p53 pathway. The compound exhibited anti-proliferative effects on prostate cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

In vitro studies have demonstrated that PSDA can inhibit inflammatory responses by downregulating pro-inflammatory cytokines and pathways involved in inflammation, such as MAPK and AKT signaling pathways. This positions PSDA as a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

10,10-dimethoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,14,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-21-17(22-2)8-10-5-14(19)15(20)7-13(10)12-4-3-11(18)6-16(12)23-9-17/h3-7,18-20H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSDBMDJWUPWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Protosappanin A dimethyl acetal in the context of the research on Caesalpinia sappan?

A1: While the provided research [] focuses on identifying and characterizing xanthine oxidase inhibitors from Caesalpinia sappan, it primarily focuses on other compounds like neoprotosappanin and protosappanin E-2. this compound (3) is mentioned as a new compound isolated from the plant extract, but its biological activity, specifically its potential for xanthine oxidase inhibition, is not discussed in detail.

Q2: Are there any studies investigating the potential xanthine oxidase inhibitory activity of this compound?

A2: The provided research [] does not elaborate on the biological activity of this compound. Further research would be needed to determine its potential as a xanthine oxidase inhibitor and compare its efficacy to other identified compounds like sappanchalcone (17), which exhibited potent activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.